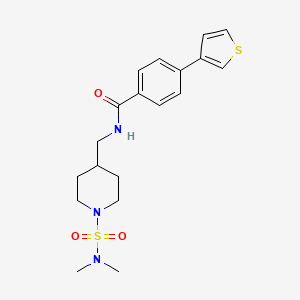

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

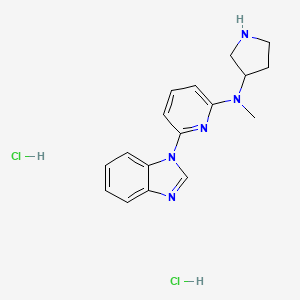

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neurology. DTBZ is a radioligand that binds to the vesicular monoamine transporter 2 (VMAT2) in the brain, which is responsible for transporting monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.

Wissenschaftliche Forschungsanwendungen

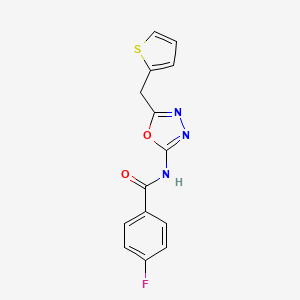

Pharmacology and Chemistry of N-substituted Benzamides

Chemistry and Pharmacology of Non-fentanil Synthetic Opioids : A review focusing on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides, provides insights into their development and emergence as substances of abuse. The review highlights the importance of stereochemistry in their potency and suggests that pre-emptive research on these compounds can provide valuable pharmacokinetic data for early detection in toxicological samples (Sharma et al., 2018).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : The utilization of benzene-1,3,5-tricarboxamide (BTA) derivatives showcases their importance in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding. This highlights the potential of BTA-based compounds for developing new materials with advanced functionalities (Cantekin, de Greef, & Palmans, 2012).

Environmental Applications of Piperazine-based Compounds

Nanofiltration Membranes with Crumpled Polyamide Films : Research into piperazine (PIP)-based nanofiltration (NF) membranes featuring crumpled polyamide layers demonstrates their potential for significant improvements in membrane separation performance, especially in environmental applications such as water purification and wastewater treatment. The development of crumpled Turing structures that enhance water permeance is a significant advancement in the field of membrane technology (Shao et al., 2022).

Drug Development Insights

Macozinone for Tuberculosis Treatment : Macozinone, a piperazine-benzothiazinone compound, is under investigation for its potential in tuberculosis treatment. The review summarizes the development of macozinone, its targeting mechanism against Mycobacterium tuberculosis, and the promising results from pilot clinical studies, highlighting the compound's potential in contributing to more efficient TB drug regimens (Makarov & Mikušová, 2020).

Wirkmechanismus

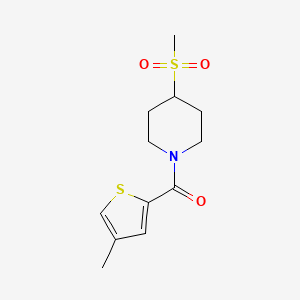

Piperidine Derivatives

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Eigenschaften

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2/c1-21(2)27(24,25)22-10-7-15(8-11-22)13-20-19(23)17-5-3-16(4-6-17)18-9-12-26-14-18/h3-6,9,12,14-15H,7-8,10-11,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKIVPHUKFGRKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967779.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2967781.png)

![1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2967783.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)

![2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2967793.png)

![7-Cyclopentyl-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2967796.png)